molecular formula C11H20N2O5 B13366131 Ethyl (tert-butoxycarbonyl)glycylglycinate

Ethyl (tert-butoxycarbonyl)glycylglycinate

Cat. No.: B13366131
M. Wt: 260.29 g/mol
InChI Key: LGHXOGUCNBGXPT-UHFFFAOYSA-N
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Description

Ethyl (tert-butoxycarbonyl)glycylglycinate is a peptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester moiety, and a glycylglycine backbone. It is widely utilized in organic synthesis, particularly for constructing peptide-based drugs and biomaterials. The Boc group protects amine functionalities during synthetic steps, while the ethyl ester enhances solubility and facilitates coupling reactions. Its structure is confirmed via spectral IR spectra show characteristic carbonyl stretches (C=O ester at 1752 cm⁻¹; amide C=O at 1659–1457 cm⁻¹), and ¹H NMR reveals ethyl group signals (δ 1.40 ppm triplet, δ 4.33 ppm quartet) and amide protons (δ 7.55–9.04 ppm) . The compound’s synthetic versatility is evident in its role as an intermediate for anticancer and antimicrobial derivatives, such as 18β-glycyrrhetinic-acid conjugates .

Properties

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate

InChI

InChI=1S/C11H20N2O5/c1-5-17-9(15)7-12-8(14)6-13-10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,12,14)(H,13,16)

InChI Key

LGHXOGUCNBGXPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Reactants : Hydroxylamine hydrochloride, ethyl 2-oxoacetate, triethylamine.
  • Solvent System : Mixture of acetonitrile and water (9:1 ratio).
  • Reaction Conditions :
    • Under nitrogen atmosphere at ambient temperature.
    • Stirred for approximately 1 hour until complete conversion monitored via TLC.
  • Workup :
    • Concentration to dryness.
    • Extraction with ether to isolate the crude product.
  • Yield and Purity :
    • Typical yield ranges from 87% to 90% for the intermediate, with high purity confirmed via TLC and NMR.

Significance:

This route emphasizes mild conditions and avoids harsh reagents, aligning with green chemistry principles. The use of acetonitrile and water as solvents minimizes environmental impact, and the process is scalable for industrial applications.

Protection of Glycinate via tert-Butoxycarbonyl (Boc) Group

The Boc protection of glycinate is achieved through carbamate formation, which stabilizes the amino group during subsequent synthetic steps.

Methodology:

  • Reactants : Ethyl N-(tert-butoxycarbonyl)-N-hydroxyglycinate (or crude hydroxylamine derivative).
  • Reagents :
  • Solvent : Dichloromethane (DCM) or ethyl acetate.
  • Reaction Conditions :
    • Typically performed at room temperature.
    • Reaction monitored via TLC until completion (~2-3 hours).
  • Workup :
    • Organic phase separation.
    • Washing with water to remove residual base.
    • Drying over anhydrous magnesium sulfate.
    • Concentration and crystallization to obtain pure Boc-protected glycinate.

Data Highlights:

  • Yields : Generally high, around 87-99%, depending on the specific procedure.
  • Purity : Confirmed via NMR and HPLC, with purity exceeding 99%.

Notes:

  • The choice of base influences the reaction efficiency; triethylamine is preferred for its solubility and ease of removal.
  • The process can be adapted for large-scale synthesis with appropriate safety measures for handling Boc2O.

Coupling to Form Ethyl (tert-Butoxycarbonyl)glycylglycinate

The final step involves coupling the protected glycinate with an amino acid or dipeptide precursor to form the glycylglycinate dipeptide.

Method:

  • Reactants : Boc-protected glycinate, ethyl glycinate, or related intermediates.
  • Coupling Agents :
    • Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
    • HOBt (Hydroxybenzotriazole) as an additive for improved coupling efficiency.
  • Solvent : Dichloromethane, ethyl acetate, or DMF.
  • Conditions :
    • Reaction performed at ambient temperature.
    • Stirred for 12-24 hours with TLC monitoring.
  • Workup :
    • Extraction, washing, and drying.
    • Purification via chromatography or crystallization.

Data:

  • Yields : Typically between 70-90%, with high purity confirmed through NMR and HPLC analysis.

Summary Data Table of Preparation Methods

Step Reagents Solvent Conditions Yield Notes
Hydroxylamine Glycinate Formation Hydroxylamine hydrochloride, ethyl 2-oxoacetate, triethylamine Acetonitrile:water (9:1) Room temp, N₂, ~1 hr 87-90% Mild, scalable
Boc Protection Boc2O, triethylamine DCM or ethyl acetate Room temp, 2-3 hrs 87-99% High purity
Coupling to Glycylglycinate EDC, HOBt DCM, ethyl acetate, DMF Room temp, 12-24 hrs 70-90% Efficient, adaptable

Research Findings and Industrial Relevance

Recent research underscores the importance of process optimization for synthesizing protected glycinate derivatives. The use of carbamate protection (Boc) is favored for its stability and ease of removal under acidic conditions. The process described by CN103214383A demonstrates a simplified, environmentally friendly industrial route, emphasizing the use of readily available raw materials like glycine and tert-butyl acetate, with minimal waste discharge.

Furthermore, the synthesis of this compound is compatible with continuous flow techniques, which enhance safety, scalability, and process control, aligning with modern pharmaceutical manufacturing standards.

Concluding Remarks

The preparation of This compound involves a multi-step synthesis starting from glycine or related derivatives, with key steps including hydroxylamine formation, Boc protection, and peptide coupling. The methods are well-documented, scalable, and environmentally considerate, with yields typically exceeding 85% under optimized conditions. These processes are supported by recent literature and industrial patents, ensuring their relevance for both academic research and commercial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (tert-butoxycarbonyl)glycylglycinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycine derivatives, while reduction can produce simpler amino acid derivatives.

Scientific Research Applications

Ethyl (tert-butoxycarbonyl)glycylglycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (tert-butoxycarbonyl)glycylglycinate involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino group of glycine, preventing unwanted side reactions during peptide bond formation. This allows for the selective synthesis of peptides with high precision. The protecting group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key distinctions between Ethyl (tert-butoxycarbonyl)glycylglycinate and analogous compounds in terms of structure, applications, and physicochemical properties.

Compound Name Molecular Weight Key Functional Groups Applications Key Properties/Differences
This compound ~261.3 g/mol Boc, ethyl ester, glycylglycine Peptide synthesis, anticancer/antimicrobial agents Boc group enhances amine protection; ethyl ester improves solubility. IR: 1752 cm⁻¹ (ester C=O) .
Ethyl glycylglycinate hydrochloride ~196.6 g/mol Ethyl ester, glycylglycine, HCl salt Intermediate for peptide conjugates Lacks Boc protection; requires additional steps for amine activation. Higher reactivity .
Poly[(ethyl glycinato)phosphazene] Variable Phosphazene backbone, ethyl glycinate side chains Biodegradable drug delivery systems Forms miscible blends with PLAGA; longer degradation time (~30 days) vs. non-polymeric analogs .
(3S…17R)-phenanthren-3-yl (Boc)glycylglycinate (4k) ~665.8 g/mol Steroid backbone, Boc, glycylglycine Antimicrobial agents Steroid conjugation enhances membrane interaction; 71% synthesis yield .
Methyl-d3(tert-butoxycarbonyl)glycylglycinate (14b) ~264.3 g/mol Boc, methyl-d3 ester, glycylglycine Isotopic labeling for NMR studies Deuterated methyl group simplifies spectral interpretation; ¹³C NMR δ 174.1 (ester C=O) .
Ethyl N-benzyl-N-(abietoyl)glycylglycinate (4a) ~576.8 g/mol Benzyl, abietoyl, ethyl ester, glycylglycine Anti-inflammatory agents Hydrophobic abietoyl group improves lipid solubility; 85% synthesis yield .

Structural and Functional Differences

  • Protecting Groups: this compound’s Boc group offers superior stability under acidic conditions compared to the benzyl group in compound 4a, which requires harsher conditions (e.g., hydrogenolysis) for removal .
  • Backbone Modifications: Polyphosphazene derivatives (e.g., poly[(ethyl glycinato)phosphazene]) exhibit tunable degradation rates (15–30 days) due to their inorganic backbone, unlike organic esters like this compound, which degrade faster in vivo .
  • Biological Activity : Steroid-conjugated analogs (e.g., 4k ) show enhanced antimicrobial potency due to increased lipophilicity and membrane disruption, whereas unmodified glycylglycine esters primarily serve as intermediates .

Spectral Signatures

  • The Boc group’s carbonyl peak (IR: ~1659 cm⁻¹) is distinct from methyl-d3 esters (¹³C NMR: δ 174.1) or steroid-linked derivatives (¹H NMR: δ 5.3 ppm for steroidal protons) .

Biological Activity

Ethyl (tert-butoxycarbonyl)glycylglycinate, a derivative of glycine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, often used as a building block in peptide synthesis, exhibits various biological interactions that are crucial for its applications in therapeutic development.

This compound has the following chemical properties:

  • Chemical Formula : C11H22N2O4
  • CAS Number : 4530-20-5
  • Molar Mass : 246.30 g/mol
  • Log P : 0.52 (indicating moderate lipophilicity)

These properties influence its solubility, permeability, and overall bioavailability, which are critical for its efficacy as a pharmaceutical agent.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for antibiotic development .
  • Cell Cycle Regulation : Research has shown that this compound can influence cell cycle progression and apoptosis, suggesting its role in cancer therapeutics .
  • Neuronal Signaling : this compound has been implicated in modulating neuronal signaling pathways, which may have implications for neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism and growth inhibition in cancer cells .
  • Modulation of Signaling Pathways : It interacts with several signaling pathways including the MAPK/ERK pathway and PI3K/Akt/mTOR pathway, which are crucial for cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against a range of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential use in treating bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with this compound revealed significant reductions in cell viability. The compound induced apoptosis in breast cancer cells through caspase activation.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast Cancer)1570
A549 (Lung Cancer)2065

Q & A

Q. What are the standard synthetic routes for Ethyl (tert-butoxycarbonyl)glycylglycinate, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection and esterification steps. A common method starts with glycine derivatives reacted with di-tert-butyl-dicarbonate (Boc₂O) in the presence of triethylamine (TEA) in a dioxane/water solvent system. After Boc-protection, the product is acidified to pH ≈2 with KHSO₄, extracted with ethyl acetate, and dried. Subsequent esterification with ethanol under acidic or coupling-agent-driven conditions yields the final compound . Variations in solvent choice (e.g., dichloromethane vs. tetrahydrofuran) and base (e.g., TEA vs. NaOH) can alter reaction kinetics and purity. For example, microwave-assisted synthesis has been shown to reduce reaction times by 50% compared to conventional methods .

Q. How is this compound characterized analytically?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 1.40 ppm (tert-butyl protons) and δ 4.33 ppm (ethyl ester protons) confirm esterification and Boc-protection .
  • Mass Spectrometry (APCI) : Molecular ion peaks at m/z 532.3 [M]⁺ align with theoretical molecular weights .
  • Chromatography (TLC/HPLC) : Rf values (e.g., 0.39 in DCM/EtOAc 85:15) and retention times are used to assess purity .

Q. What solvent systems are optimal for purification?

Silica gel chromatography with gradients of ethyl acetate in pentane (0–50%) is effective for isolating the compound with >95% purity. Acidic extraction (pH ≈2) minimizes side-product formation during Boc-deprotection steps .

Advanced Research Questions

Q. How can this compound be integrated into peptide-based drug delivery systems?

The compound serves as a precursor for glycylglycine-modified polymers. For example, polyphosphazenes blended with ethyl glycylglycinate derivatives exhibit tunable degradation rates and glass transition temperatures (Tg), critical for controlled drug release. Miscibility studies with PLAGA (poly(lactic-co-glycolic acid)) show enhanced material flexibility, with Tg reductions of 10–15°C due to intermolecular interactions .

Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?

Discrepancies in anticancer or antimicrobial activity (e.g., IC₅₀ variability) often arise from stereochemical impurities or aggregation. Strategies include:

  • Chiral HPLC : To separate enantiomers, as even minor impurities (≤2%) can skew bioactivity results .
  • Dynamic Light Scattering (DLS) : To detect nanoparticle aggregation in aqueous solutions, which may falsely amplify cytotoxicity .

Q. How does the Boc-protection group influence enzymatic stability in prodrug designs?

The tert-butoxycarbonyl group enhances resistance to nonspecific esterase cleavage, prolonging circulation time. Comparative studies with acetyl-protected analogs show a 3-fold increase in plasma half-life (t₁/₂ = 6.2 h vs. 2.1 h) in rodent models. Deprotection under acidic conditions (e.g., tumor microenvironments) enables targeted activation .

Methodological Recommendations

  • Contradiction Analysis : Use orthogonal analytical techniques (e.g., NMR + MS) to validate purity before bioassays .
  • Scale-Up : For gram-scale synthesis, optimize microwave conditions (0.3 M in DCM) to maintain yields >90% .

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